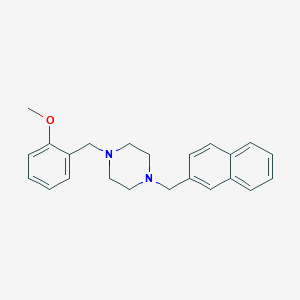

1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxybenzyl group and a naphthylmethyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine typically involves the reaction of 1-(2-methoxybenzyl)piperazine with 2-naphthylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The naphthylmethyl group can be reduced to form a dihydronaphthylmethyl group.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 1-(2-hydroxybenzyl)-4-(2-naphthylmethyl)piperazine or 1-(2-formylbenzyl)-4-(2-naphthylmethyl)piperazine.

Reduction: Formation of 1-(2-methoxybenzyl)-4-(dihydronaphthylmethyl)piperazine.

Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine is a piperazine derivative with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. The compound's mechanism of action involves interaction with molecular targets like enzymes or receptors, with the methoxybenzyl and naphthylmethyl groups contributing to its binding affinity and specificity. It can modulate the activity of these targets, leading to various biological effects, though the specific pathways and molecular targets can vary depending on the application and context of use.

Scientific Applications

Chemistry

- This compound serves as a building block for synthesizing complex molecules.

Biology

- This compound is investigated for potential biological activities, including antimicrobial and anticancer properties.

- Acetamide derivatives, related to piperazine, have demonstrated in vitro antimicrobial and anticancer evaluation, along with antitubercular activity against Mycobacterium tuberculosis H37Rv . These derivatives have also been assessed for in vivo antitubercular activity in mice models and their inhibitory action on mycobacterial enzymes like isocitrate lyase, pantothenate synthetase, and chorismate mutase .

Medicine

- This compound is studied for its potential as a therapeutic agent because of its ability to interact with various biological targets.

- Certain (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone compounds, can inhibit 11β-hydroxysteroid dehydrogenase type 1 and treat disorders, including metabolic syndrome, type 2 diabetes, obesity, insulin resistance, hypertension, lipid disorders, and cardiovascular disorders . They may also treat CNS disorders like mild cognitive impairment, early dementia, and Alzheimer's disease .

Industry

- This compound is utilized in developing new materials and chemical processes.

Reactions

- Oxidation: Can result in the formation of 1-(2-hydroxybenzyl)-4-(2-naphthylmethyl)piperazine or 1-(2-formylbenzyl)-4-(2-naphthylmethyl)piperazine.

- Reduction: Can lead to the formation of 1-(2-methoxybenzyl)-4-(dihydronaphthylmethyl)piperazine.

- Substitution: Can produce various substituted piperazine derivatives, contingent on the electrophile employed.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl and naphthylmethyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-methoxybenzyl)-4-(2-phenylethyl)piperazine

- 1-(2-methoxybenzyl)-4-(2-benzyl)piperazine

- 1-(2-methoxybenzyl)-4-(2-tolylmethyl)piperazine

Uniqueness

1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine is unique due to the presence of both methoxybenzyl and naphthylmethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(2-Methoxybenzyl)-4-(2-naphthylmethyl)piperazine is a compound of significant interest within medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a methoxybenzyl group and a naphthylmethyl group. These substitutions are believed to enhance its binding affinity to various biological targets, influencing its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. The methoxybenzyl and naphthylmethyl groups contribute to its binding affinity, which modulates the activity of these targets. This modulation can lead to various physiological effects, including the potential reversal of multidrug resistance (MDR) in certain bacterial strains .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties, particularly as an efflux pump inhibitor. Efflux pumps are mechanisms that bacteria use to expel antimicrobial agents, contributing to MDR. The compound has shown effectiveness in enhancing the susceptibility of resistant bacterial strains to antibiotics such as fluoroquinolones .

Table 1: Summary of Antimicrobial Activity

In Vivo Studies

In vivo studies have demonstrated the compound's efficacy in animal models. For instance, in a neutropenic mouse model infected with Pseudomonas aeruginosa, the combination of levofloxacin and the compound resulted in a significant reduction in bacterial load compared to treatment with either agent alone .

Case Studies

Several case studies highlight the effectiveness of this compound in reversing MDR:

- Case Study 1 : In a study involving clinical isolates of E. coli, the addition of the compound at a concentration of 100 mg/L resulted in a fourfold or greater reduction in MIC for over 50% of isolates tested against levofloxacin and linezolid. This suggests that the compound effectively inhibits efflux pumps, thereby restoring antibiotic susceptibility .

- Case Study 2 : Another study assessed its impact on P. aeruginosa strains overexpressing efflux pumps, demonstrating that the combination treatment led to a three-log reduction in colony-forming units (CFUs) after just four hours .

Properties

IUPAC Name |

1-[(2-methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O/c1-26-23-9-5-4-8-22(23)18-25-14-12-24(13-15-25)17-19-10-11-20-6-2-3-7-21(20)16-19/h2-11,16H,12-15,17-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGUKIULEVMQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.